

An In-depth Technical Guide to the Chemical Properties of 10-Phenyldecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *10-Phenyldecanoic acid*

Cat. No.: B102678

[Get Quote](#)

Foreword: Understanding 10-Phenyldecanoic Acid in Modern Research

10-Phenyldecanoic acid is a fascinating hybrid molecule, wedging a long, flexible aliphatic chain to a rigid aromatic phenyl group, capped by a polar carboxylic acid. This unique amphipathic structure makes it more than just another long-chain fatty acid; it is a versatile scaffold with significant potential in medicinal chemistry and materials science. Its utility has been noted in the preparation of agents with leishmanicidal and anticancer activities, where its structure allows for probing specific biological interactions.^[1] This guide moves beyond a simple recitation of data, offering a deep dive into the synthesis, characterization, reactivity, and practical handling of **10-phenyldecanoic acid**. It is designed for the laboratory scientist and drug development professional, providing not just the "what" but the critical "why" behind its chemical behavior and experimental methodologies.

Core Chemical Identity and Structural Insights

The foundational properties of **10-phenyldecanoic acid** are dictated by its molecular structure. Understanding this structure is paramount to predicting its behavior in both chemical reactions and biological systems.

- IUPAC Name: **10-phenyldecanoic acid**^[2]
- CAS Number: 18017-73-7^{[1][2][3][4]}

- Molecular Formula: C₁₆H₂₄O₂[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 248.36 g/mol [\[2\]](#)[\[3\]](#)

Key Identifiers:

- InChI: InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18)[\[2\]](#)[\[3\]](#)
- InChIKey: IISIYJPTBDSIFM-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[4\]](#)
- SMILES: C1=CC=C(C=C1)CCCCCCCCC(=O)O[\[2\]](#)

The molecule's architecture combines three distinct chemical motifs:

- A Phenyl Terminus: This nonpolar, aromatic ring provides a site for π - π stacking interactions and is a key determinant of the molecule's overall lipophilicity.
- A Nine-Carbon Aliphatic Chain: This flexible, hydrophobic linker provides significant van der Waals interactions and governs how the molecule orients itself within lipid bilayers or hydrophobic pockets of proteins.
- A Carboxylic Acid Head: This polar, acidic functional group is capable of hydrogen bonding and salt formation, providing a critical anchor point for electrostatic interactions with biological targets.

Physicochemical Properties: A Quantitative Overview

The interplay of the molecule's structural features gives rise to its macroscopic physical properties. These values are critical for designing experiments, from dissolution for *in vitro* assays to planning purification strategies.

Property	Value	Unit	Source
Physical Form	Solid	-	
Boiling Point	738.21 (Joback Calculated)	K	[3]
	351.44 (at 760 mmHg)	°C	
502.2 (at 0.024 bar)	K		[4]
Density	0.9955 (Rough Estimate)	g/cm ³	[1]
Octanol/Water Partition Coefficient (logP)	4.435 (Crippen Calculated)	-	[3]
Water Solubility (logS)	-4.72 (Crippen Calculated)	mol/L	[3]

Expert Insights: The high calculated logP value and correspondingly low water solubility are defining features.[\[3\]](#) For researchers, this means that aqueous buffers are generally unsuitable for creating stock solutions. Instead, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are required.[\[5\]](#) When preparing for biological experiments, it is crucial to make further dilutions into aqueous media immediately before use to prevent precipitation and to ensure the final concentration of the organic solvent is low enough to be physiologically insignificant.[\[5\]](#)

Synthesis and Chemical Reactivity

A Practical Synthetic Approach

While multiple synthetic routes to **10-phenyldecanoic acid** exist, a common and reliable strategy involves the functionalization of a C10 aliphatic precursor. A representative workflow starts from 1,10-decanediol, proceeding through a bromo-alcohol intermediate, followed by oxidation and finally, phenyl group installation.

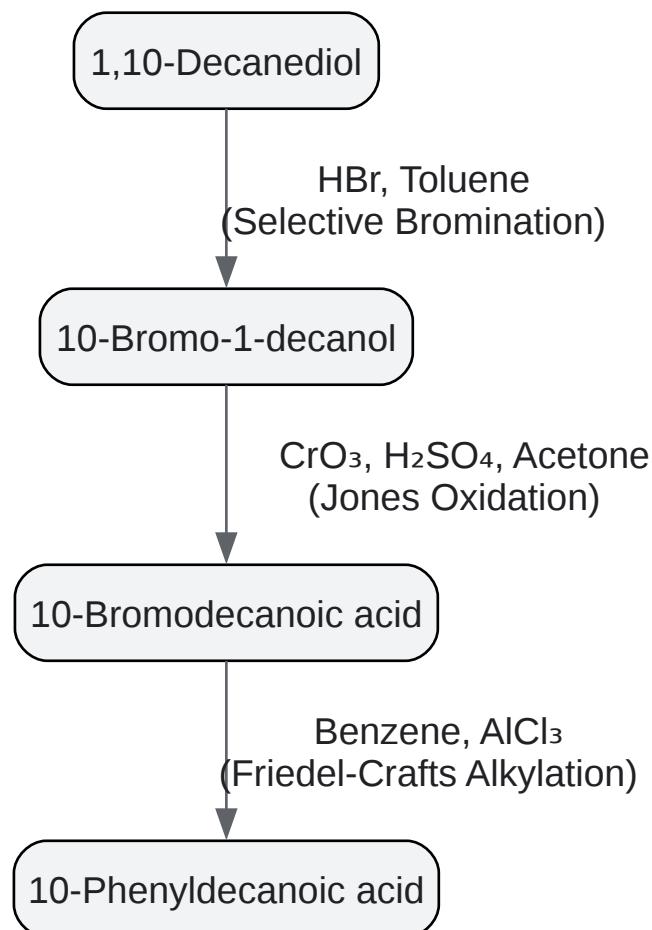
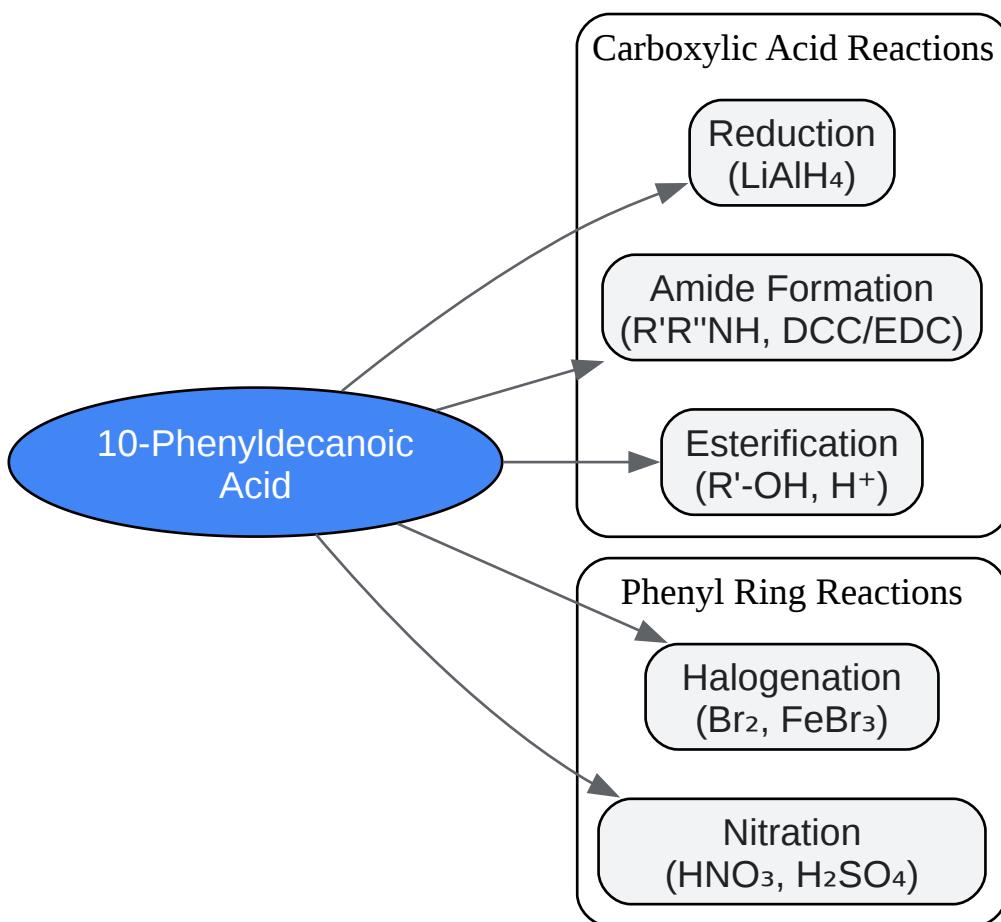

[Click to download full resolution via product page](#)

Fig. 1: Synthetic workflow for **10-phenyldecanoic acid**.

Protocol: Oxidation of 10-Bromo-1-decanol to 10-Bromodecanoic Acid


This Jones oxidation is a critical step that establishes the carboxylic acid functionality. The causality for this choice rests on the reagent's strength and efficiency in converting primary alcohols to carboxylic acids with minimal side products.

- Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃, 1.5 eq.) in water, followed by the slow, chilled addition of concentrated sulfuric acid (H₂SO₄, 2 eq.).
- Reaction Setup: Dissolve 10-bromo-1-decanol (1 eq.) in acetone and cool the solution to 0°C in an ice bath. Acetone is chosen for its ability to dissolve the organic substrate while being miscible with the aqueous Jones reagent.

- Oxidation: Add the prepared Jones reagent dropwise to the chilled acetone solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions. The reaction progress is visually indicated by a color change from orange-red (Cr^{6+}) to green (Cr^{3+}).
- Workup: After the reaction is complete (as monitored by TLC), quench the excess oxidant with a small amount of isopropanol. Extract the product into a suitable organic solvent like diethyl ether.
- Purification: Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield pure 10-bromodecanoic acid.[\[6\]](#)

Core Chemical Reactivity

The reactivity of **10-phenyldecanoic acid** is dominated by its two primary functional domains: the carboxylic acid group and the terminal phenyl ring.

[Click to download full resolution via product page](#)

Fig. 2: Key reaction pathways for **10-phenyldecanoic acid**.

- **Carboxylic Acid Reactions:** As a typical carboxylic acid, it readily undergoes esterification with alcohols under acidic catalysis and forms amides with amines using standard peptide coupling reagents (e.g., DCC, EDC). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. It can also be reduced to the corresponding alcohol, 10-phenyldecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- **Phenyl Ring Reactions:** The long alkyl chain is an ortho-, para-directing activating group for electrophilic aromatic substitution. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) will preferentially occur at the positions ortho and para to the point of attachment of the decanoic acid chain.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of **10-phenyldecanoic acid** rely on a combination of standard spectroscopic techniques.

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aromatic Protons	~7.1-7.3 ppm	Protons on the phenyl ring.
α -Methylene Protons (-CH ₂ -COOH)	~2.35 ppm	Deshielded by the adjacent carbonyl group.	
Phenyl-adjacent Methylene (-CH ₂ -Ph)	~2.6 ppm	Deshielded by the adjacent phenyl ring.	
Aliphatic Chain Protons	~1.2-1.6 ppm	Overlapping signals from the bulk of the - (CH ₂) ₇ - chain.	
Carboxylic Acid Proton (-COOH)	>10 ppm (broad)	Highly deshielded, exchangeable proton.	
¹³ C NMR	Carbonyl Carbon (-COOH)	>175 ppm	Characteristic chemical shift for a carboxylic acid carbon.
Aromatic Carbons	~125-143 ppm	Multiple signals corresponding to the carbons of the phenyl ring.	
Aliphatic Chain Carbons	~24-36 ppm	Multiple signals for the different carbons in the alkyl chain.	
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z = 248	Corresponds to the molecular weight of the compound. ^[7]
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (broad)	Characteristic broad absorption due to hydrogen bonding.

C-H Stretch (Aliphatic)	2850-2960 cm^{-1}	Stretching vibrations of the sp^3 C-H bonds in the alkyl chain.
C=O Stretch (Carboxylic Acid)	~ 1700 -1725 cm^{-1}	Strong, sharp absorption typical of a carbonyl group in a carboxylic acid dimer.
C=C Stretch (Aromatic)	~ 1450 -1600 cm^{-1}	Bending vibrations characteristic of the phenyl ring.

Expert Insights: When analyzing NMR spectra, the distinct signals for the α -methylene protons next to the carbonyl and the benzylic protons next to the phenyl ring are key diagnostic peaks for confirming the structure. In IR spectroscopy, the simultaneous presence of a very broad O-H stretch and a strong C=O stretch around 1710 cm^{-1} is definitive proof of the carboxylic acid functionality.[8][9]

Safety, Handling, and Storage

Proper handling of **10-phenyldecanoic acid** is essential for laboratory safety. It is classified with the following GHS hazards:

- H315: Causes skin irritation.[2][10]
- H319: Causes serious eye irritation.[2][10]
- H335: May cause respiratory irritation.[2]

Self-Validating Safety Protocol:

- Engineering Controls: Always handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[13]
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][13]
- Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact. [10][11]
- Respiratory Protection: If handling large quantities or if dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.
- Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[13]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents and bases.
- Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]

Conclusion

10-Phenyldecanoic acid is a structurally elegant and functionally versatile molecule. Its well-defined chemical properties—governed by the interplay between its phenyl, alkyl, and carboxyl moieties—make it a valuable tool for researchers. A thorough understanding of its physicochemical characteristics, reactivity, and spectroscopic signatures, as detailed in this guide, is the foundation for its successful application in pioneering research, particularly in the rational design of new therapeutic agents. By adhering to the outlined synthesis, characterization, and safety protocols, scientists can confidently and effectively harness the potential of this important chemical entity.

References

- Chemical Properties of **10-Phenyldecanoic acid** (CAS 18017-73-7). Cheméo. [Link]
- **10-Phenyldecanoic acid** | C16H24O2 | CID 140324.
- **10-Phenyldecanoic acid**. NIST Chemistry WebBook. [Link]
- GHS rev.9 SDS for **10-Phenyldecanoic acid**. XiXisys. [Link]
- **10-phenyldecanoic acid** (C16H24O2). PubChemLite. [Link]
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison Chemistry Department. [Link]
- Combining NMR and IR. YouTube. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 10-PHENYLDECANOIC ACID CAS#: 18017-73-7 [amp.chemicalbook.com]
- 2. 10-Phenyldecanoic acid | C16H24O2 | CID 140324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-Phenyldecanoic acid (CAS 18017-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 10-Phenyldecanoic acid [webbook.nist.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - 10-phenyldecanoic acid (C16H24O2) [pubchemlite.lcsb.uni.lu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18017-73-7 Name: 10-Phenyldecanoic acid [xixisys.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 10-Phenyldecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102678#10-phenyldecanoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com